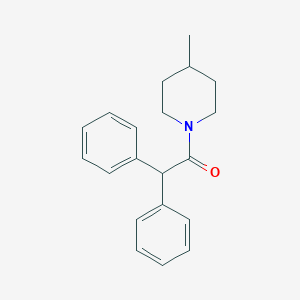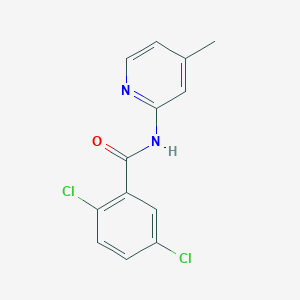![molecular formula C18H21ClFNO3 B239715 N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine](/img/structure/B239715.png)
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine involves the inhibition of various signaling pathways that are involved in the development and progression of cancer. It has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of cell survival and proliferation. It also inhibits the activation of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine has been shown to exhibit several biochemical and physiological effects. It has been found to induce cell cycle arrest at the G2/M phase, which inhibits cell proliferation. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Furthermore, it has been shown to enhance the efficacy of chemotherapy drugs, such as doxorubicin and cisplatin, by increasing their intracellular accumulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine has several advantages for lab experiments. It has been found to exhibit significant anticancer activity at low concentrations, which makes it a potential candidate for the development of novel anticancer drugs. Additionally, it has been shown to possess low toxicity, which makes it a safe compound for use in lab experiments. However, the synthesis of this compound is a complex process that requires several steps, which makes it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research on N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine. One potential direction is the development of novel anticancer drugs based on this compound. Another potential direction is the investigation of its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Métodos De Síntesis
The synthesis of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine is a complex process that involves several steps. The initial step involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-fluorobenzyl bromide in the presence of anhydrous potassium carbonate to form 3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 5-methoxy-2-nitrobenzyl alcohol in the presence of sodium hydride to form N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-nitroethanamine. The final step involves the reduction of the nitro group to an amine group using hydrogen gas and palladium on carbon catalyst to form N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine.
Propiedades
Nombre del producto |
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine |
|---|---|
Fórmula molecular |
C18H21ClFNO3 |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C18H21ClFNO3/c1-22-8-7-21-11-14-9-16(19)18(17(10-14)23-2)24-12-13-3-5-15(20)6-4-13/h3-6,9-10,21H,7-8,11-12H2,1-2H3 |
Clave InChI |
VOYIKLGZEBZIIZ-UHFFFAOYSA-N |
SMILES |
COCCNCC1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)F)OC |
SMILES canónico |
COCCNCC1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B239637.png)
![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)





![N-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B239664.png)



![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)
